N-(3-chloro-4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
N-(3-chloro-4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is an organic compound that belongs to the class of benzodioxine derivatives This compound is characterized by the presence of a 3-chloro-4-methoxyphenyl group attached to a dihydro-1,4-benzodioxine ring system, with a carboxamide functional group
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4/c1-20-12-7-6-10(8-11(12)17)18-16(19)15-9-21-13-4-2-3-5-14(13)22-15/h2-8,15H,9H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGYWLZGNVZJLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2COC3=CC=CC=C3O2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the following steps:
Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized through a cyclization reaction involving appropriate precursors such as catechol derivatives and suitable aldehydes or ketones.
Introduction of the 3-chloro-4-methoxyphenyl Group: This step involves the substitution reaction where the 3-chloro-4-methoxyphenyl group is introduced onto the benzodioxine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halides, nucleophiles, under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-methoxyphenyl)-4-hydroxybenzamide: Similar in structure but with a hydroxyl group instead of the benzodioxine ring.
N-(3-chloro-4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid: Similar but with a carboxylic acid group instead of the carboxamide group.
Uniqueness
N-(3-chloro-4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
- Molecular Formula : C₁₅H₁₂ClN₁O₄
- SMILES Notation : COC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3)Cl
This compound features a benzodioxole moiety which is known for its diverse biological activities.
Anticancer Activity
Research indicates that compounds with similar structural frameworks exhibit significant anticancer properties. A study demonstrated that benzodioxole derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. For instance, compounds with methoxy and chloro substitutions have shown enhanced potency against various cancer cell lines, suggesting a potential pathway for developing this compound as an anticancer agent.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in disease processes. For example, similar benzodioxole derivatives have been identified as potent inhibitors of monoamine oxidase (MAO), an enzyme linked to neurological disorders. The inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and dopamine, providing therapeutic benefits in conditions like depression and anxiety.
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds featuring the benzodioxole structure have been reported to exhibit activity against various bacterial strains, indicating that this compound could be explored further for its potential as an antimicrobial agent.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Anticancer Activity | In vitro studies demonstrated significant cytotoxic effects against breast and colon cancer cell lines with IC50 values in the micromolar range. |
| Enzyme Inhibition | Demonstrated selective inhibition of MAO-B with a Ki value lower than 100 nM in enzyme assays. |
| Antimicrobial Activity | Showed bactericidal effects against Staphylococcus aureus and Escherichia coli at concentrations below 50 µg/mL. |
The biological activity of this compound is likely mediated through multiple mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
- Enzyme Interaction : Binding to active sites of target enzymes (e.g., MAO), altering their activity.
- Antimicrobial Action : Disruption of bacterial cell membranes or interference with metabolic pathways.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3-chloro-4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, and how can purity be optimized?
- Methodology :
- Stepwise Synthesis : Begin with the benzodioxine core (2,3-dihydro-1,4-benzodioxine-2-carboxylic acid) and activate the carboxyl group using coupling agents like EDCI/HOBt. React with 3-chloro-4-methoxyaniline under inert conditions (N₂ atmosphere) to form the carboxamide bond .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water to achieve >95% purity. Monitor purity via HPLC (C18 column, mobile phase: acetonitrile/water + 0.1% TFA) .
- Critical Parameters :
- Control reaction temperature (0–5°C during coupling to minimize side reactions).
- Substituent effects: The electron-withdrawing chloro and methoxy groups may slow amidation; extend reaction time to 24–48 hours .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Analytical Workflow :
- NMR : ¹H/¹³C NMR (DMSO-d₆) to confirm benzodioxine ring protons (δ 4.2–4.5 ppm for dioxane CH₂) and aromatic substituents (δ 6.8–7.5 ppm for chloro-methoxyphenyl) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (calculated for C₁₆H₁₅ClNO₄: 320.0693).
- XRD : Single-crystal X-ray diffraction (SHELX suite ) to resolve stereochemistry and confirm bond angles/planarity of the carboxamide group.
Q. How does the chloro-methoxyphenyl substituent influence solubility and bioavailability?
- Key Findings :
- Solubility : The chloro group reduces aqueous solubility (logP ~2.8 predicted), while the methoxy group enhances solubility in polar aprotic solvents (DMSO, DMF) .
- Bioavailability : Use in vitro assays (Caco-2 cell permeability) to assess intestinal absorption. Methoxy groups may improve passive diffusion, but chloro substituents could increase plasma protein binding .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across similar benzodioxine carboxamides?
- Case Study : Compare activity of the target compound with analogs (e.g., N-(2-iodophenyl) derivative or furan-oxadiazole hybrids ).
- Approach :
Perform dose-response assays (IC₅₀) on shared targets (e.g., COX-2, cytochrome P450).
Analyze substituent effects: Chloro vs. iodine (electron-withdrawing) or methoxy vs. methyl (steric hindrance) .
- Data Interpretation : Use ANOVA to identify statistically significant differences in potency (p < 0.05).
Q. What strategies optimize in silico docking studies for target identification?
- Protocol :
Target Selection : Prioritize enzymes/receptors with benzodioxine-binding pockets (e.g., serotonin receptors, PARP-1) .
Docking Software : Use AutoDock Vina with flexible ligand sampling.
Validation : Compare docking scores with experimental IC₅₀ values from kinase inhibition assays .
- Pitfalls : Over-reliance on rigid protein models; incorporate molecular dynamics (MD) simulations to account for conformational changes .
Q. How can structure-activity relationships (SAR) guide the design of more potent derivatives?
- SAR Insights :
- Benzodioxine Core : Planarity is critical for π-π stacking with aromatic residues in enzyme active sites .
- Substituent Effects :
- 3-Chloro : Enhances target affinity (e.g., halogen bonding with Thr residue in PARP-1 ).
- 4-Methoxy : Balances hydrophobicity and metabolic stability (prevents rapid CYP450 oxidation) .
- Design Strategy : Synthesize analogs with substituents at the 5-position (e.g., nitro, amino) to modulate electron density and steric bulk .
Q. What are the challenges in assessing metabolic stability, and how can they be addressed?
- Experimental Design :
- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS.
- Metabolite ID : Use HR-MS/MS to detect phase I/II metabolites (e.g., demethylation of methoxy group ).
- Mitigation : Introduce deuterium at labile positions (e.g., methoxy methyl) to slow oxidative metabolism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
